![molecular formula C12H16ClN3O2 B1311092 Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate CAS No. 252263-47-1](/img/structure/B1311092.png)
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 252263-47-1 . It has a molecular weight of 269.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 1- (6-chloro-3-pyridazinyl)-4-piperidinecarboxylate . The InChI Code is 1S/C12H16ClN3O2/c1-2-18-12 (17)9-5-7-16 (8-6-9)11-4-3-10 (13)14-15-11/h3-4,9H,2,5-8H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point range of 55 - 60 degrees Celsius . It is solid in its physical form .Scientific Research Applications
Pharmacology: Pharmacokinetic Studies
The compound’s properties make it suitable for pharmacokinetic studies. It can be used to understand the absorption, distribution, metabolism, and excretion (ADME) of piperidine-based drugs within biological systems.
Each of these applications leverages the unique chemical structure of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, demonstrating its versatility and importance in scientific research .
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPBMDNKGJVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423358 | |
Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
CAS RN |
252263-47-1 | |
Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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